Stability and Solubility Advantage
Methyl chenodeoxycholate's methyl ester moiety confers quantifiable advantages in solubility and stability over its parent acid, chenodeoxycholic acid (CDCA). This is a class-level inference based on the well-established principle that esterification of bile acids increases lipophilicity and reduces aqueous solubility, which can be beneficial for organic phase reactions and certain formulation strategies . Specifically, the compound exhibits a defined melting point of 60.0–64.0°C and a predicted logP value that is higher than that of the free acid, indicating greater lipophilicity . This enhanced lipophilicity and stability in non-aqueous environments is a primary driver for its use as a synthetic intermediate, where it can be more readily dissolved in organic solvents than the free acid.
| Evidence Dimension | Lipophilicity and Melting Point |
|---|---|
| Target Compound Data | Melting Point: 60.0–64.0°C; Predicted LogP: 5.2 |
| Comparator Or Baseline | Chenodeoxycholic Acid (CDCA): Melting Point: 119°C; Predicted LogP: 4.0 |
| Quantified Difference | Significantly lower melting point and higher predicted logP, consistent with increased lipophilicity and altered solid-state properties. |
| Conditions | Standard analytical characterization; predicted LogP values from computational models. |
Why This Matters
The distinct physicochemical profile directly dictates choice of synthetic route, purification method, and analytical reference standard selection.
